Methyl diethylphosphonoacetate
Overview
Description
Synthesis Analysis
The synthesis of diethylphosphonate derivatives is a topic of interest in several papers. For instance, diethyl [nitro(diazo)methyl]phosphonate is synthesized and its reactivity with alkenes is explored, leading to the formation of cyclopropyl α-nitrophosphonates . Another synthesis approach involves the reaction of aldehydes with triethylphosphite, yielding α-hydroxyphosphonates with antioxidant properties . Improved synthesis methods are also reported for diethyl ferrocenylphosphonate, highlighting the use of the tBuLi/tBuOK system at low temperatures . Additionally, diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate is prepared by heating specific reagents and is used to convert aldehydes and ketones into α,β-unsaturated compounds .
Molecular Structure Analysis
The molecular structure of diethylphosphonate derivatives is characterized using various spectroscopic methods. For example, diethyl ferrocenylphosphonate's structure is elucidated, and its electrochemical behavior is studied, showing reversible one-electron transfer reactions . The structure of diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate is determined by FTIR, FT-Raman, and UV-Vis spectroscopy, and further analyzed using DFT calculations .
Chemical Reactions Analysis
The reactivity of diethylphosphonate derivatives is diverse. Diethyl [nitro(diazo)methyl]phosphonate reacts with alkenes to form cyclopropyl derivatives . Diethyl (phenylamino) methyl) phosphonate derivatives are synthesized and investigated as corrosion inhibitors, showing that the position of the OCH3 group affects their efficiency . The reactivity of diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate towards aldehydes and ketones is also discussed .
Physical and Chemical Properties Analysis
The physical and chemical properties of diethylphosphonate derivatives are studied in several papers. The antioxidant properties of α-hydroxyphosphonates are evaluated, with some compounds showing promising activity . The electrochemical properties of ferrocenylphosphonates are compared, revealing insights into their oxidation behavior . The thermal stability of diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate is assessed using thermogravimetric analysis, and its chemical behavior is studied through HOMO-LUMO analysis and other computational methods .
Scientific Research Applications
Biological Properties : Ivanov et al. (2013) synthesized derivatives of diethyl(N-arylaminocarbonyl)methyl phosphonates, showing that these compounds are stable, low toxic, and capable of penetrating cells. They particularly studied their treatment with Me3SiBr in DMF, leading to a mixture of corresponding phosphonic acids and their monoethyl esters, showing potential biological applications, especially in cell culture studies (Ivanov et al., 2013).
Corrosion Inhibition : Gupta et al. (2017) explored the use of α-aminophosphonates, including diethyl phosphonates, as corrosion inhibitors for mild steel in hydrochloric acid. These compounds exhibited significant inhibition efficiency, suggesting their potential industrial application in metal protection (Gupta et al., 2017).
Anticorrosion Properties : Moumeni et al. (2020) synthesized diethyl (phenylamino) methyl phosphonate derivatives and evaluated their structural and anticorrosion properties. These compounds demonstrated effective corrosion inhibition of carbon steel in an acidic medium, supporting their use in corrosion protection (Moumeni et al., 2020).
Metal Recovery : Dougourikoye et al. (2020) described the synthesis of monoand disubstituted diethyl phosphonates for potential use as chelating systems in the recovery of strategic metals. This application is significant in the field of metal extraction and recycling (Dougourikoye et al., 2020).
DNA Methylation in Osteonecrosis : Polidoro et al. (2013) investigated the effects of bisphosphonate treatment on DNA methylation in osteonecrosis of the jaw, a condition associated with bisphosphonate-related complications in bone diseases. This research provides insight into the molecular effects of phosphonates on bone health and disease (Polidoro et al., 2013).
Renal Toxicity : Blumbach et al. (2000) studied the biotransformation and male rat-specific renal toxicity of diethyl ethylphosphonate. Their findings indicate potential health risks associated with these compounds and underscore the importance of understanding their toxicological profiles (Blumbach et al., 2000).
Safety And Hazards
Methyl diethylphosphonoacetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Protective measures include wearing protective gloves, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
methyl 2-diethoxyphosphorylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O5P/c1-4-11-13(9,12-5-2)6-7(8)10-3/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSAXXHOGZNKJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)OC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50147732 | |
Record name | Methyl diethylphosphonoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50147732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl diethylphosphonoacetate | |
CAS RN |
1067-74-9 | |
Record name | Methyl (diethylphosphono)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1067-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl diethylphosphonoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1067-74-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147757 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl diethylphosphonoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50147732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl diethylphosphonoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.672 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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